Cas no 2309461-50-3 (7-Bromonaphthalen-2-amine;hydrochloride)

7-Bromonaphthalen-2-amine hydrochloride is a halogenated aromatic amine derivative commonly used as a key intermediate in organic synthesis and pharmaceutical research. The compound features a bromine substituent at the 7-position and an amine group at the 2-position of the naphthalene ring, enhancing its reactivity in cross-coupling reactions and functionalization processes. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This reagent is particularly valuable in the development of heterocyclic compounds, dyes, and bioactive molecules. Its well-defined structure and consistent purity make it a reliable choice for applications in medicinal chemistry and material science.
7-Bromonaphthalen-2-amine;hydrochloride structure
2309461-50-3 structure
Product Name:7-Bromonaphthalen-2-amine;hydrochloride
CAS No:2309461-50-3
MF:C10H9BrClN
MW:258.542160749435
CID:6386882
PubChem ID:154578312
Update Time:2025-10-29

7-Bromonaphthalen-2-amine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenamine, 7-bromo-, hydrochloride (1:1)
    • EN300-6764392
    • 7-Bromonaphthalen-2-amine;hydrochloride
    • 7-bromonaphthalen-2-amine hydrochloride
    • 2309461-50-3
    • Inchi: 1S/C10H8BrN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6H,12H2;1H
    • InChI Key: YKLCAZARZOLMGF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=CC=C(C=C2C=1)N.Cl

Computed Properties

  • Exact Mass: 256.96069g/mol
  • Monoisotopic Mass: 256.96069g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

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Additional information on 7-Bromonaphthalen-2-amine;hydrochloride

Introduction to 7-Bromonaphthalen-2-amine;hydrochloride (CAS No: 2309461-50-3)

7-Bromonaphthalen-2-amine;hydrochloride, identified by its Chemical Abstracts Service (CAS) number 2309461-50-3, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the class of brominated naphthalene derivatives, which have garnered considerable attention due to their diverse applications in medicinal chemistry and material science. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development processes.

The structural motif of 7-Bromonaphthalen-2-amine features a naphthalene core substituted with a bromine atom at the 7-position and an amine group at the 2-position. This specific arrangement imparts unique electronic and steric properties, enabling its utility in various chemical transformations. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the amine group serves as a versatile handle for further derivatization, including condensation reactions, acylation, or alkylation, facilitating the synthesis of pharmacologically relevant compounds.

In recent years, 7-Bromonaphthalen-2-amine;hydrochloride has been extensively explored in the development of novel therapeutic agents. Its structural framework is particularly appealing for designing molecules with potential biological activity. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are crucial in targeting various cancers and inflammatory diseases. The bromine substituent on the naphthalene ring provides a convenient entry point for introducing additional functionalities that can modulate enzyme activity. Furthermore, the hydrochloride salt form ensures consistent purity and reactivity, which are essential for high-throughput screening and industrial-scale applications.

One of the most compelling aspects of 7-Bromonaphthalen-2-amine;hydrochloride is its role in constructing heterocyclic compounds. Heterocycles are ubiquitous in biologically active molecules, and the naphthalene scaffold can be easily modified to incorporate nitrogen-containing rings. Researchers have leveraged this compound to create derivatives with enhanced binding affinity to biological targets. For example, modifications at the 3-position of the naphthalene ring can introduce additional pharmacophores that improve solubility and metabolic stability. Such structural optimizations are critical for advancing drug candidates from preclinical to clinical stages.

The pharmaceutical industry has also shown interest in 7-Bromonaphthalen-2-amine;hydrochloride for developing agrochemicals and specialty chemicals. Its reactivity allows for the synthesis of intermediates that serve as precursors for pesticides and herbicides. The ability to functionalize both the bromine and amine positions provides chemists with a high degree of flexibility in designing molecules with tailored properties. This adaptability is particularly valuable in addressing emerging challenges in agriculture, such as resistance to existing chemicals.

From a synthetic chemistry perspective, 7-Bromonaphthalen-2-amine;hydrochloride exemplifies the importance of heterocyclic compounds as building blocks. Its straightforward synthesis from commercially available starting materials makes it an accessible tool for researchers aiming to explore new chemical space. Advances in catalytic methods have further streamlined its preparation, enabling larger-scale production without compromising yield or purity. These developments underscore the compound's significance as a cornerstone in modern synthetic strategies.

The versatility of 7-Bromonaphthalen-2-amine;hydrochloride extends beyond pharmaceutical applications into materials science. Researchers have utilized this compound to develop organic electronic materials, such as light-emitting diodes (OLEDs) and semiconductors. The rigid naphthalene core contributes to thermal stability, while functional groups can be introduced to modulate electronic properties. Such materials are integral to next-generation displays and energy storage devices, highlighting the compound's broader impact on technology.

In conclusion,7-Bromonaphthalen-2-amine;hydrochloride (CAS No: 2309461-50-3) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in drug discovery, agrochemical synthesis, and material science. As research continues to uncover new applications for this compound, its importance is likely to grow further. The ongoing development of innovative synthetic methodologies ensures that 7-Bromonaphthalen-2-amine;hydrochloride will remain at the forefront of chemical innovation for years to come.

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